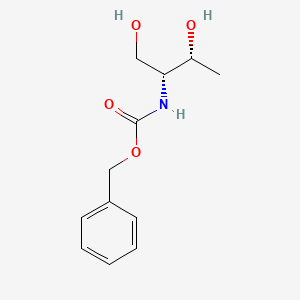
Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
71811-27-3 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
benzyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-9(15)11(7-14)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16)/t9-,11+/m1/s1 |
InChI Key |
KHJJQBXHWBLXPU-KOLCDFICSA-N |
SMILES |
CC(C(CO)NC(=O)OCC1=CC=CC=C1)O |
Isomeric SMILES |
C[C@H]([C@H](CO)NC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1=CC=CC=C1)O |
sequence |
T |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It has been suggested that it may interact with the rna interference (rnai) machinery, indicating a potential role in gene regulation.
Mode of Action
It has been shown to be well-tolerated by the rnai machinery in both double and single-stranded fashion. This suggests that it may interact with its targets to induce changes in gene expression.
Biochemical Pathways
It has been used in the synthesis of acyclic l-threoninol nucleic acid (l-atna), suggesting a role in nucleic acid metabolism.
Result of Action
It has been used in the synthesis of l-atna, which can cross-hybridize with dna and rna and has high nuclease durability. This suggests that it may have a role in enhancing the stability of nucleic acids.
Biochemical Analysis
Biochemical Properties
The biochemical properties of “z-Threoninol” are largely defined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been used to introduce a thiol group at any predetermined position of an oligonucleotide. This suggests that “z-Threoninol” can interact with various enzymes and proteins involved in the synthesis and modification of oligonucleotides.
Cellular Effects
It has been shown that oligonucleotides carrying tert-butylsulfanyl (t-BuS) protected thiol groups prepared using a building block derived from “z-Threoninol” can be used for the preparation of oligonucleotide conjugates and for the functionalization of gold nanoparticles. This suggests that “z-Threoninol” may influence cellular function by affecting the properties and behaviors of oligonucleotides within cells.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of “z-Threoninol” in animal models
Metabolic Pathways
Threonine, a related compound, is metabolized in several ways in many animals, including conversion to pyruvate via threonine dehydrogenase
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


